N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-15-11-19(23-30-15)22-20(26)14-31(28,29)18-12-25(17-8-4-3-7-16(17)18)13-21(27)24-9-5-2-6-10-24/h3-4,7-8,11-12H,2,5-6,9-10,13-14H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXWEPBLRPZLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 397.48 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Recent research highlights the compound's potential in cancer therapy. For instance, studies have shown that derivatives of isoxazole can inhibit microtubule assembly, which is critical in cancer cell proliferation. Specifically, compounds with similar structures have demonstrated significant inhibition rates at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving breast cancer cells (MDA-MB-231), compounds similar to this compound were found to enhance caspase activity significantly, leading to increased apoptosis at concentrations as low as 1 μM. This suggests that the compound may induce morphological changes in cancer cells, promoting cell death through apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In silico assessments using the Prediction of Activity Spectra for Substances (PASS) software indicated potential antibacterial and antifungal activities. The predicted mechanisms include:
- Inhibition of Enoyl-[acyl-carrier-protein] Reductase : A crucial enzyme in bacterial fatty acid synthesis.
- Kinase Inhibition : The compound may inhibit specific kinases associated with bacterial growth and survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:
| Parameter | Value |
|---|---|
| Solubility | Sparingly soluble in ethanol; practically insoluble in water |
| Stability | Stable under standard laboratory conditions |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural features such as the isoxazole ring and piperidine moiety play critical roles in enhancing biological activity. The interaction energies calculated during these studies provide insights into how modifications to the structure could optimize efficacy against target proteins involved in disease processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the sulfonyl group to the indole core via electrophilic substitution under controlled pH and temperature (e.g., using chlorosulfonic acid) .
- Amidation : Coupling the sulfonylated indole with the isoxazole-acetamide moiety using coupling agents like EDCI/HOBt in anhydrous DMF .
- Piperidine incorporation : Alkylation of the indole nitrogen with a 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution, optimized at 60–80°C in THF .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically tested using Design of Experiments (DoE) to maximize yield .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Answer :
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry, particularly for the sulfonyl and piperidine groups .
- HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
- IR spectroscopy : Validation of amide (C=O stretch at ~1650 cm) and sulfonyl (S=O stretch at ~1350 cm) groups .
Q. How can stability and reactivity under varying pH and temperature conditions be assessed?
- Answer :
- Stability studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Reactivity screening : Test nucleophilic/electrophilic susceptibility using thiols (e.g., glutathione) or oxidizing agents (e.g., HO) under physiologically relevant conditions .
Advanced Research Questions
Q. How can molecular docking predict biological targets for this compound?
- Answer :
- Target selection : Prioritize enzymes with known sulfonamide/indole interactions (e.g., carbonic anhydrase, cyclooxygenase) .
- Docking workflow : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with sulfonyl oxygen and π-stacking with the indole ring .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays to refine predictive models .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Answer :
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time .
- Off-target profiling : Screen against panels of kinases or GPCRs to identify confounding interactions .
- Metabolite analysis : Use LC-MS to detect in situ degradation products that may contribute to inconsistent activity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Answer :
- Isoxazole substitution : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance metabolic stability .
- Piperidine optimization : Test sp-rich analogs (e.g., morpholine) to improve solubility without compromising target binding .
- Sulfonyl bioisosteres : Replace the sulfonyl group with phosphonate or carboxylate moieties to modulate polarity .
Q. What mechanisms explain its multi-target effects in enzymatic assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
